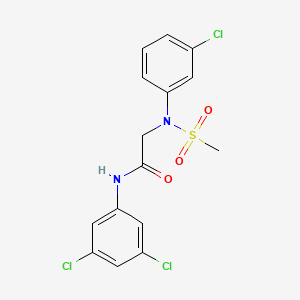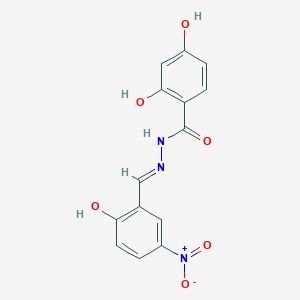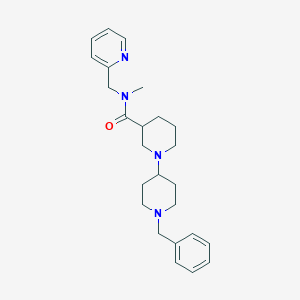
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain. In
Mechanism of Action
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a GlyT1 inhibitor, which means that it can modulate the levels of glycine in the brain. Glycine is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GlyT1, this compound can increase the levels of glycine in the brain, which can lead to a reduction in neuronal activity. This mechanism of action is thought to be responsible for the neuroprotective and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can lead to a reduction in neuronal activity. This compound has also been shown to increase the levels of glutamate, another neurotransmitter that plays a crucial role in the regulation of neuronal activity. This compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it easier to study. This compound is also relatively easy to synthesize, which makes it more accessible for research. One limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurological disorders and chronic pain. Another direction is to study its long-term effects and potential side effects. Additionally, there is a need for further optimization of the synthesis method to increase the yield and purity of this compound. Finally, there is a need for further research into the molecular mechanisms underlying the neuroprotective and analgesic effects of this compound.
Synthesis Methods
The synthesis of N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chlorobenzylamine with 3,5-dichlorobenzoyl chloride to form the intermediate 3-chloro-N-(3,5-dichlorobenzoyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and glycine to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have analgesic effects, which makes it a potential candidate for the treatment of chronic pain.
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-3-10(16)8-14)9-15(21)19-13-6-11(17)5-12(18)7-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMFWATBKJRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)

![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6010771.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
